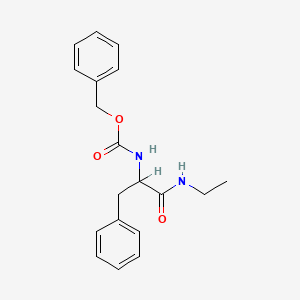![molecular formula C26H27NO3 B2583281 (4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 380573-76-2](/img/structure/B2583281.png)
(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a useful research compound. Its molecular formula is C26H27NO3 and its molecular weight is 401.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemiluminogenic Properties
A study explored the chemiluminogenic (CL) properties of aryl esters of 9-carboxy-10-methylacridinium acid and 9-carboxy-2-methoxy-10-methylacridinium acid, revealing that substituents on the benzene ring and acridine nucleus significantly influence reaction kinetics and CL efficiency. These findings suggest potential applications in developing new CL systems for analytical and diagnostic purposes (Krzymiński et al., 2010).
Synthesis of Mushroom or Lichen Pigments
Research demonstrated the synthesis of vulpinic acids, which are mushroom or lichen pigments, from 3-(4-methoxyphenyl)tetronic acid. This process involved a series of reactions including transesterification, Dieckmann condensation, and UV irradiation, showcasing the compound's utility in synthesizing natural product derivatives with potential biological activities (Mallinger et al., 2009).
Catalysis in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes, derived from compounds containing methoxyphenyl groups, were identified as efficient and selective catalysts for the oxidation of alcohols. These complexes offer a green chemistry approach to synthesizing carbonyl compounds, an essential class of organic intermediates (Hazra et al., 2015).
properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-26(2,3)18-14-17(13-16-9-11-19(30-4)12-10-16)24-21(15-18)23(25(28)29)20-7-5-6-8-22(20)27-24/h5-13,18H,14-15H2,1-4H3,(H,28,29)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWIIRKBBTHQT-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C/C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)
![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)

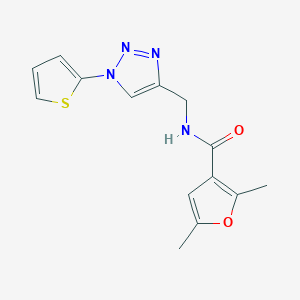
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2583210.png)
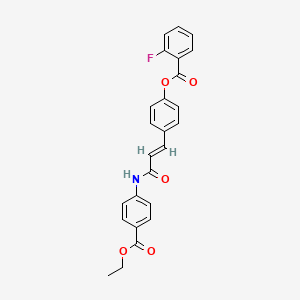
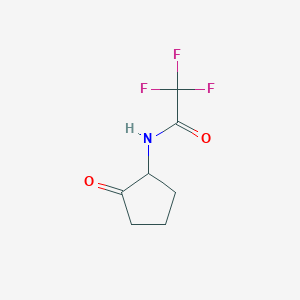
![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)
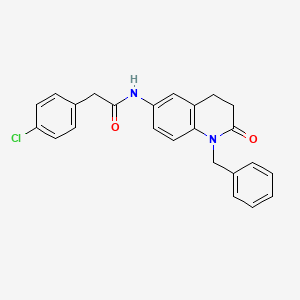
![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)
